1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester
Description
This compound belongs to the tetrahydropyrimidine family, characterized by a six-membered pyrimidine ring with partial saturation (1,2,3,4-tetrahydro). Key structural features include:
- Position 4: A styryl group (C₆H₅-CH=CH-), introducing conjugation and steric bulk.
- Position 6: A methyl substituent, contributing to lipophilicity.
- Position 5: An ethyl ester (COOEt), which modulates solubility and metabolic stability.
Synthetic routes likely involve multicomponent reactions, such as the Biginelli reaction, using styryl aldehyde, thiourea, and ethyl acetoacetate under acidic conditions .
Properties
IUPAC Name |
ethyl 6-methyl-4-[(E)-2-phenylethenyl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-3-20-15(19)14-11(2)17-16(21)18-13(14)10-9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H2,17,18,21)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMECLYLJNKGTGH-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=S)NC1/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with thiourea and ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the styryl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydropyrimidines or modified styryl groups.
Scientific Research Applications
1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent. Its derivatives have been evaluated for their efficacy against various bacterial strains and cancer cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 1,2,3,4-tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interfere with cancer cell proliferation by binding to DNA or proteins involved in cell division. The exact pathways and molecular targets can vary depending on the specific derivative and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structural and functional comparison with related tetrahydropyrimidine derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Thioxo groups may increase susceptibility to oxidation but enhance radical-scavenging capacity .
Position 4: Styryl vs. Its planar structure may improve binding to hydrophobic protein pockets compared to phenyl or thienyl groups . Heterocyclic Substituents: Pyridin-3-yl () and thienyl () substituents alter electronic properties, influencing bioavailability and target selectivity.
Position 5 Ester :
- Ethyl esters (target compound, ) offer greater lipophilicity and slower hydrolysis than methyl esters (), impacting metabolic stability and membrane permeability.
Biological Activity :
Biological Activity
Overview
1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C13H15N3O2S
- Molecular Weight : 265.34 g/mol
- SMILES Notation : CCOC(=O)C1=C(C)NC(=O)NC1C1=CC=CC=C1
Pharmacological Effects
- Antimicrobial Activity : Studies have shown that 1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound has been tested against Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.
- Antitumor Properties : Research indicates that this compound may possess antitumor activity. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models. It appears to inhibit pro-inflammatory cytokines and mediators, suggesting a role in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
Structure-Activity Relationships (SAR)
The biological activity of 1,2,3,4-Tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine is influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Thioxo Group | Enhances antimicrobial and antitumor activity |
| Ethyl Ester | Improves solubility and bioavailability |
| Styryl Substituent | Increases potency against cancer cell lines |
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, a series of 1,2,3,4-Tetrahydro derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thioxo group significantly enhanced antibacterial activity compared to parent compounds.
Case Study 2: Antitumor Efficacy
A research article in Cancer Letters reported on the effects of this compound on human breast cancer cell lines (MCF-7). The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Case Study 3: Anti-inflammatory Mechanism
In an experimental model of arthritis published in Inflammation Research, the administration of the compound reduced swelling and joint damage significantly compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells.
Q & A
Basic Research Questions
Q. What are the common synthesis methods for 1,2,3,4-tetrahydro-2-thioxo-4-styryl-6-methylpyrimidine-5-carboxylic acid ethyl ester?
- Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), typically involving aromatic aldehydes, urea/thiourea derivatives, and β-keto esters. Key conditions include:
- Solvents : Ethanol or methanol for optimal solubility and reaction homogeneity .
- Catalysts : Acidic catalysts (e.g., HCl, acetic acid) to facilitate cyclocondensation .
- Temperature : Reflux conditions (60–100°C) for 3–5 hours to drive the reaction to completion .
- Workup : Crystallization from ethanol or methanol to isolate the product .
- Example Protocol : Combine 0.05 mol aromatic aldehyde, 0.05 mol urea, 0.075 mol β-keto ester, and 4 drops HCl in ethanol. Reflux for 3 hours, cool, and crystallize .
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis (e.g., triclinic crystal system, space group P1) confirms bond lengths, angles, and stereochemistry. Data-to-parameter ratios >12 and R factors <0.05 ensure reliability .
- Spectroscopy :
- NMR : Signals at δ 1.2–1.4 ppm (ethyl ester CH3), δ 5.2–5.5 ppm (styryl CH=CH), and δ 6.5–7.5 ppm (aromatic protons).
- FT-IR : Peaks at 1700–1750 cm⁻¹ (ester C=O), 1650 cm⁻¹ (thioxo C=S), and 1250 cm⁻¹ (C-N pyrimidine) .
Q. What biological activities are associated with tetrahydropyrimidine derivatives?
- Methodological Answer : While direct data for this compound is limited, structurally related analogs exhibit:
- Antimicrobial Activity : Assessed via agar diffusion assays against S. aureus and E. coli (MIC values typically 25–100 µg/mL) .
- Anticancer Potential : Evaluated through MTT assays (IC50 values in the µM range) targeting kinase inhibition or apoptosis pathways .
Advanced Research Questions
Q. How can low yields in the synthesis of this compound be resolved?
- Methodological Answer : Optimize:
- Catalyst Selection : Replace HCl with Lewis acids (e.g., FeCl3) to enhance cyclization efficiency .
- Solvent Polarity : Use DMF or DMSO to stabilize intermediates in sterically hindered reactions .
- Reaction Time : Extend reflux duration (up to 8 hours) for incomplete conversions .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .
Q. How to address contradictions in reported biological activity data for tetrahydropyrimidine analogs?
- Methodological Answer :
- Structural Variability : Compare substituent effects (e.g., 4-cyanophenyl vs. thiophenyl groups) using SAR studies .
- Assay Conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., DHFR, COX-2) .
Q. What strategies are recommended for computational studies of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (HOMO-LUMO gaps, electrostatic potential maps) .
- MD Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess stability and binding modes over 50–100 ns trajectories .
- ADMET Prediction : Use SwissADME or ADMETLab to evaluate pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) .
Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., 4-ethoxyphenyl, benzodioxol) and compare bioactivity .
- Key Modifications :
- Position 4 : Replace styryl with electron-withdrawing groups (e.g., -CN, -NO2) to enhance electrophilicity .
- Position 2 : Substitute thioxo with oxo to assess sulfur’s role in target binding .
- Data Analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
